Cas no 168618-65-3 (Methyl 3-(2-Cyanophenyl)Benzoate)

Methyl 3-(2-Cyanophenyl)benzoate is a synthetic organic compound primarily used as an intermediate in pharmaceutical and agrochemical research. Its structure, featuring both a cyano group and a benzoate ester, makes it a versatile building block for further chemical modifications. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its reactivity allows for selective transformations, particularly in the synthesis of heterocyclic compounds and functionalized aromatic systems. The presence of the electron-withdrawing cyano group enhances its utility in cross-coupling reactions and nucleophilic substitutions. This compound is valued for its consistent purity and compatibility with a range of solvents and reagents, making it suitable for advanced synthetic applications.
Methyl 3-(2-Cyanophenyl)Benzoate structure
168618-65-3 structure
Product Name:Methyl 3-(2-Cyanophenyl)Benzoate
CAS No:168618-65-3
MF:C15H11NO2
MW:237.253343820572
MDL:MFCD05980890
CID:1037713
PubChem ID:1392768
Update Time:2025-10-30

Methyl 3-(2-Cyanophenyl)Benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2'-cyano-[1,1'-biphenyl]-3-carboxylate
    • AKOS BAR-0322
    • Methyl 3-(2-cyanophenyl)benzoate
    • METHYL 2'-CYANO[1,1'-BIPHENYL]-3-CARBOXYLATE
    • Methyl2'-cyano-[1,1'-biphenyl]-3-carboxylate
    • MFCD05980890
    • DTXSID40362634
    • YDXNZJLIYUWQBJ-UHFFFAOYSA-N
    • BS-21707
    • CS-0211462
    • E77993
    • AKOS004113753
    • [1,1'-Biphenyl]-3-carboxylic acid, 2'-cyano-, methyl ester
    • METHYL 2/'-CYANO[1,1/'-BIPHENYL]-3-CARBOXYLATE
    • SCHEMBL7823524
    • 168618-65-3
    • Methyl 3-(2-Cyanophenyl)Benzoate
    • MDL: MFCD05980890
    • Inchi: 1S/C15H11NO2/c1-18-15(17)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-9H,1H3
    • InChI Key: YDXNZJLIYUWQBJ-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC=CC(=C1)C1C=CC=CC=1C#N)=O

Computed Properties

  • Exact Mass: 237.079
  • Monoisotopic Mass: 237.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 50.1Ų

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Methyl 3-(2-Cyanophenyl)Benzoate Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:168618-65-3)Methyl 3-(2-Cyanophenyl)Benzoate
Order Number:A1138826
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:46
Price ($):188.0
Email:sales@amadischem.com

Additional information on Methyl 3-(2-Cyanophenyl)Benzoate

Methyl 3-(2-Cyanophenyl)Benzoate: A Comprehensive Overview

Methyl 3-(2-Cyanophenyl)Benzoate, with the CAS number 168618-65-3, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound, often referred to as Methyl 3-(2-Cyanophenyl)Benzoate, is characterized by its unique structure, which combines a benzoate ester group with a cyanophenyl substituent. The molecule's structure not only imparts it with interesting chemical properties but also opens up avenues for its application in various advanced materials and drug delivery systems.

The synthesis of Methyl 3-(2-Cyanophenyl)Benzoate typically involves a multi-step process, often starting with the preparation of the corresponding benzoic acid derivative. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and environmental impact. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate key steps in the synthesis process. These methods not only enhance yield but also improve the purity of the final product, making it more suitable for high-performance applications.

One of the most promising applications of Methyl 3-(2-Cyanophenyl)Benzoate lies in its potential as a precursor for advanced materials. For instance, this compound can be used to synthesize conjugated polymers, which are widely used in organic electronics due to their excellent charge transport properties. Recent studies have demonstrated that polymers derived from this compound exhibit enhanced electrical conductivity and stability under various environmental conditions. This makes them ideal candidates for use in flexible electronics, sensors, and light-emitting diodes (LEDs).

In addition to its role in materials science, Methyl 3-(2-Cyanophenyl)Benzoate has shown potential in the field of pharmacology. The compound's ability to act as a bioisostere—a structural analog that mimics the biological activity of another compound—has led researchers to explore its use in drug design. By modifying the substituents on the benzene ring or adjusting the ester group, scientists can tailor the compound's pharmacokinetic properties to suit specific therapeutic needs. Recent research has focused on its application in anti-cancer drug development, where it has demonstrated promising results in inhibiting tumor growth in preclinical models.

The physical properties of Methyl 3-(2-Cyanophenyl)Benzoate are equally noteworthy. The compound exhibits a high melting point due to its rigid molecular structure and strong intermolecular hydrogen bonding. This property makes it suitable for use in high-temperature applications, such as thermoplastics and high-performance adhesives. Furthermore, its solubility in organic solvents facilitates its use in solution-based chemical reactions and formulations.

From an environmental standpoint, researchers have been investigating the biodegradability and toxicity of Methyl 3-(2-Cyanophenyl)Benzoate. Initial studies suggest that under aerobic conditions, the compound undergoes microbial degradation into less harmful byproducts. However, further research is needed to fully understand its long-term environmental impact and develop strategies for safe disposal.

In conclusion, Methyl 3-(2-Cyanophenyl)Benzoate is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new properties and uses for this compound, it is poised to play an increasingly important role in shaping future innovations across multiple fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:168618-65-3)Methyl 3-(2-Cyanophenyl)Benzoate
A1138826
Purity:99%
Quantity:5g
Price ($):188.0
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